molecular formula C10H10N2O2S B3064983 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27285-09-2

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3064983
CAS No.: 27285-09-2
M. Wt: 222.27 g/mol
InChI Key: FLBUBMOKRJJLKX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the larger family of organoheterocyclic compounds

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage .

Mode of Action

This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in certain contexts .

Biochemical Pathways

The inhibition of Chk1 affects the DNA damage response pathway . When DNA damage is detected, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound prevents the cell cycle arrest, leading to the accumulation of DNA damage and potentially cell death .

Pharmacokinetics

Like many small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, or the proportion of the drug that enters the circulation and can have an active effect.

Result of Action

The inhibition of Chk1 by this compound can lead to the accumulation of DNA damage in cells, which can result in cell death . This makes the compound potentially useful as a cancer therapeutic, as it could selectively kill cancer cells that have high levels of DNA damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones using lithium iodide or sodium carbonate as catalysts . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific fusion of a thiophene ring with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUBMOKRJJLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302751
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27285-09-2
Record name NSC153333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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